molecular formula C10H18Cl2N2O B13445537 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride

Cat. No.: B13445537
M. Wt: 253.17 g/mol
InChI Key: AKYHWDRACGQKSZ-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a methyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a methanol solvent under a nitrogen atmosphere at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-pyridin-2-ylpropylamine dihydrochloride
  • N-methyl-1-(pyridin-2-yl)methanamine
  • 2-(piperazin-1-yl)ethan-1-ol

Uniqueness

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride is unique due to its specific combination of a pyridine ring and an amino alcohol moiety. This structure imparts distinct chemical properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H18Cl2N2O

Molecular Weight

253.17 g/mol

IUPAC Name

2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol;dihydrochloride

InChI

InChI=1S/C10H16N2O.2ClH/c1-10(2,8-13)12-7-9-5-3-4-6-11-9;;/h3-6,12-13H,7-8H2,1-2H3;2*1H

InChI Key

AKYHWDRACGQKSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC=CC=N1.Cl.Cl

Origin of Product

United States

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